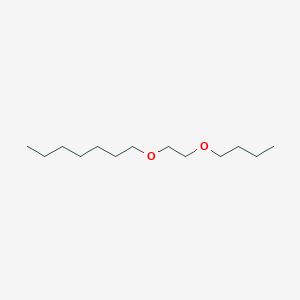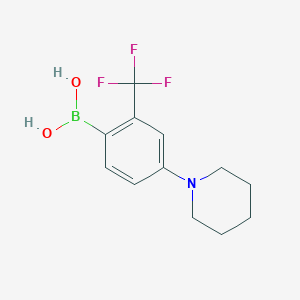![molecular formula C17H17ClN2O B14073248 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- CAS No. 62871-19-6](/img/structure/B14073248.png)
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure, which includes a benzimidazole core with specific substitutions, contributes to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions can yield benzimidazole derivatives.
Use of Cyanogen Bromide: Cyanogen bromide in acetonitrile solution can be used to synthesize benzimidazole derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole core are replaced with other groups.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzimidazole derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- can be compared with other benzimidazole derivatives:
Propiedades
Número CAS |
62871-19-6 |
|---|---|
Fórmula molecular |
C17H17ClN2O |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-[5-chloro-2-(2-methylpropoxy)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-11(2)10-21-16-8-7-12(18)9-13(16)17-19-14-5-3-4-6-15(14)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
Clave InChI |
FZVCTEYQBABFCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)
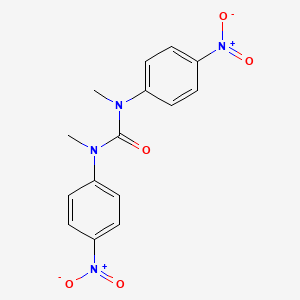
![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
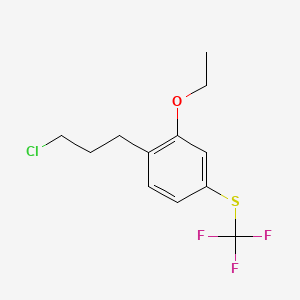
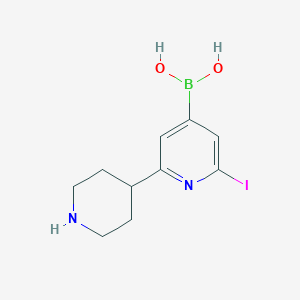
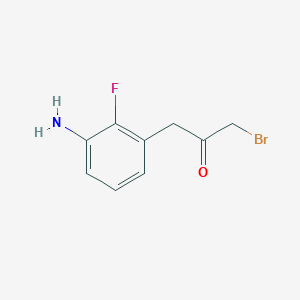
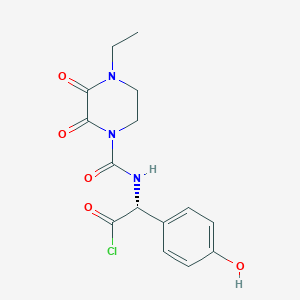
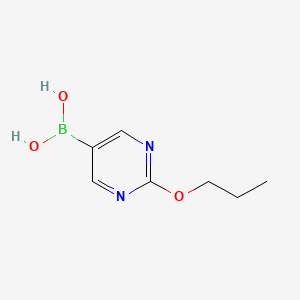
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
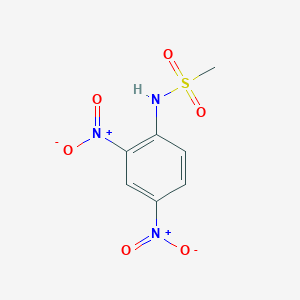
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
